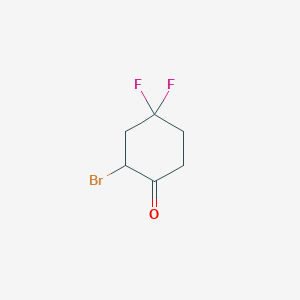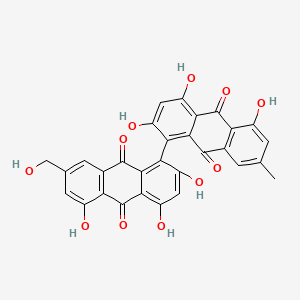
Oxyskyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyskyrin is a natural product found in Talaromyces islandicus with data available.
Scientific Research Applications
Neurophysiological Effects and Social Behaviors
- Oxyskyrin, through its modulation of the oxytocin (OXT) system, has shown considerable promise in influencing neurobiological processes, particularly those related to social behaviors and cognitive functions. Studies reveal its significant role in modulating general and social anxiety-related behaviors, social fear conditioning, and in the therapeutic treatment of psychopathologies associated with anxiety and social dysfunctions (Neumann & Slattery, 2016; Grace et al., 2018).
Therapeutic Implications in Drug Addiction
- Research has also explored the potential of this compound in the context of addiction and substance use disorders. It is suggested that this compound, by modulating the OXT system, may contribute to resilience against the development of substance use disorders, especially under the influence of social stress, and could be a promising pharmacotherapy to restore the natural beneficial effects in the organism affected by continuous drug use or chronic exposure to stress (Ferrer-Pérez et al., 2021).
Influence on Physiological Processes
- This compound's impact extends to various physiological processes as well. For instance, studies suggest that this compound, through its interaction with the OXT system, can influence physiological functions such as blood loss post-birth and lactation, showcasing its potential importance in maternal health and childbearing (Erickson, 2018).
Role in Cancer Treatment and Diagnosis
- Although direct studies on this compound were not found in the context of cancer, it's worth noting the broader therapeutic applications of the OXT system. For instance, oxaliplatin, a compound containing a similar oxyl moiety, is used in treating colorectal cancer, indicating the potential broader implications of related compounds in cancer therapy (Goldberg et al., 2006).
Properties
CAS No. |
23310-12-5 |
|---|---|
Molecular Formula |
C30H18O11 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2,4,5-trihydroxy-7-methyl-1-[2,4,5-trihydroxy-7-(hydroxymethyl)-9,10-dioxoanthracen-1-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H18O11/c1-9-2-11-19(13(32)3-9)29(40)23-17(36)6-15(34)21(25(23)27(11)38)22-16(35)7-18(37)24-26(22)28(39)12-4-10(8-31)5-14(33)20(12)30(24)41/h2-7,31-37H,8H2,1H3 |
InChI Key |
BTHHWOXILLICEL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


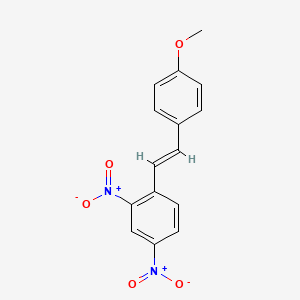


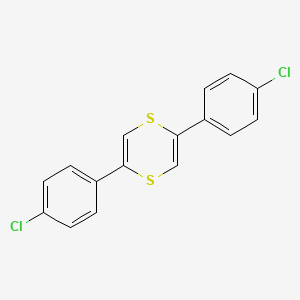

![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
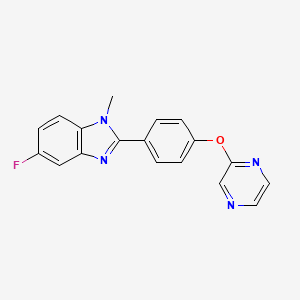
![2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B1654387.png)


![Methyl 5-bromo-4-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1654391.png)
